2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide
Overview
Description
The compound 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide is a derivative of imidazo[1,2-a]pyridine, which is a fused bicyclic heterocycle consisting of an imidazole ring fused to a pyridine ring. This class of compounds has been the subject of extensive research due to their potential applications in medicinal chemistry and as building blocks for more complex molecules .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives can be achieved through various methods. One approach involves a cyclodehydration-aromatization reaction starting from amides, mediated by triflic anhydride and followed by a deprotection-aromatization sequence . Another method uses zinc iodide catalysis to react 2-aminopyridines with α-amino carbonyl compounds in the presence of oxygen . Iodine-mediated multicomponent synthesis is also reported, combining 2-aminopyridines, ketones, and sulfonyl hydrazides . Additionally, solid-phase synthesis has been utilized to create novel substitution patterns for these heterocycles . Ionic liquids have been employed to promote one-pot synthesis, offering advantages in terms of reaction workup and reusability . Calcium carbide has been used as an alkyne source in a one-pot synthesis method for creating 3-methyl-2-arylimidazo[1,2-a]pyridines .
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by the presence of a fused imidazole and pyridine ring. This bicyclic framework allows for various substitutions at different positions on the rings, which can significantly alter the compound's physical, chemical, and biological properties .
Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives are versatile intermediates that can undergo various chemical reactions. They have been used in Pd- and Ru-catalyzed C-H arylation reactions to generate diversely functionalized building blocks . The introduction of substituents such as the isopropylsulfonyl group has been achieved through halogen-metal exchange reactions . Additionally, these compounds can be functionalized through reductive alkylation, allowing access to new substitution patterns .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure and the nature of their substituents. These properties include solubility, melting point, and stability, which are crucial for their potential applications. The presence of functional groups such as amino, methyl, or aryl groups can affect these properties and the overall reactivity of the compound .
Scientific Research Applications
Synthesis and Pharmacological Properties
2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide and its derivatives have been explored in various synthesis and pharmacological studies. For instance, Kosáry et al. (1989) synthesized 4-(3-Pyridyl)thiazole and 2-methylimidazo[1,2-a]pyridine derivatives, exhibiting anticholinergic antisecretory and antiulcer activities (Kosáry, Kasztreiner, & Andrási, 1989). Similarly, Abignente et al. (1982) synthesized a series of these compounds, evaluating their antiinflammatory, analgesic, antipyretic, and ulcerogenic activities (Abignente et al., 1982).
Chemical Synthesis Techniques
In the field of chemical synthesis, Mohan, Rao, & Adimurthy (2013) reported aqueous syntheses of methylimidazo[1,2-a]pyridines, including imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline, achieved without any deliberate addition of catalysts (Mohan, Rao, & Adimurthy, 2013). This highlights the compound's role in facilitating novel synthetic methodologies.
Biological Activity
Several studies have focused on the biological activity of 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide derivatives. Kasimogullari and Cesur (2004) synthesized thiazolidines and spirothiazolidines derived from hydrazones of this compound, although they did not show significant in vitro antituberculous activity (Kasimogullari & Cesur, 2004). Vilchis-Reyes et al. (2010) synthesized 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidines derivatives, exploring their cytotoxic and CDK inhibitor activities (Vilchis-Reyes et al., 2010).
Chemical and Physical Properties
In the realm of chemical and physical properties, Shaabani, Soleimani, & Maleki (2006) synthesized 3-Aminoimidazo[1,2-a]pyridines using ionic liquid, highlighting the compound's utility in developing novel synthetic methods (Shaabani, Soleimani, & Maleki, 2006). Moreover, Yong et al. (2015) synthesized novel triarylmethyl carbocation radical salts, demonstrating significant positional isomeric effects and different magnetic susceptibility values (Yong et al., 2015).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection) .
properties
IUPAC Name |
2-methylimidazo[1,2-a]pyridine-3-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-6-8(9(14)12-10)13-5-3-2-4-7(13)11-6/h2-5H,10H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWSGEGUOPGCBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351467 | |
Record name | 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide | |
CAS RN |
144835-67-6 | |
Record name | 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40351467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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